{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone
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Overview
Description
1-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core This can be achieved through the condensation of appropriate precursors under controlled conditionsThe reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
1-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorobenzoyl piperazine derivatives: These compounds feature the same fluorobenzoyl piperazine moiety and have comparable chemical properties. The uniqueness of 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-fluorobenzoyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H28FN5O2 |
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Molecular Weight |
521.6 g/mol |
IUPAC Name |
[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C31H28FN5O2/c1-2-39-26-14-12-25(13-15-26)37-20-27(22-6-4-3-5-7-22)28-29(33-21-34-30(28)37)35-16-18-36(19-17-35)31(38)23-8-10-24(32)11-9-23/h3-15,20-21H,2,16-19H2,1H3 |
InChI Key |
FXHMKDNBMSBYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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